molecular formula Cu(NO3)2<br>CuN2O6 B082084 Cupric nitrate CAS No. 10402-29-6

Cupric nitrate

Cat. No. B082084
CAS RN: 10402-29-6
M. Wt: 187.56 g/mol
InChI Key: XTVVROIMIGLXTD-UHFFFAOYSA-N
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Patent
US04490337

Procedure details

Five Hundred and seventy grams of Cu(NO3)2.2.5H2O (typically designated as copper (II) nitrate trihydrate) was dissolved in water and diluted to 2.0 liters to give 1.25 molar copper nitrate solution. An 18% sodium hydroxide solution was prepared by dissolving 2.5 grams sodium hydroxide in water and diluting to 1.0 liter. The caustic solution was allowed to cool to room temperature before using in the reaction that follows. Sodium bicarbonate, 8.4 grams, 0.1 mole, was added to a three liter reactor and was dissolved in 0.25 liter of water to allow for agitation. The pH of the bicarbonate solution was raised to 11.5 with sodium hydroxide. (This prevents carbon dioxide formation on addition of the relatively acidic cupric nitrate solution due to lowering the pH below about 6). The aqueous carbonate medium is agitated and an aliquot of the copper nitrate solution (80.1 ml, 0.1 moles) is added. The resulting intermediate which forms immediately is then converted to the hydroxide by the addition of approximately 37 ml of the above caustic solution. After sixteen cupric nitrate-sodium hydroxide cycles the temperature of the slurry had reached 32° C. with a pH of 10.1 The solution was then filtered under vacuum conditions and washed with water. The copper assay was 56.59% after drying for five hours at 65° C. The copper was recovered quantitatively.
[Compound]
Name
Cu(NO3)2.2.5H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.[N+:4]([O-:7])([O-:6])=[O:5].[Cu+2:8].[N+:9]([O-:12])([O-:11])=[O:10]>O>[N+:4]([O-:7])([O-:6])=[O:5].[Cu+2:8].[N+:9]([O-:12])([O-:11])=[O:10] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Cu(NO3)2.2.5H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted to 2.0 liters

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.